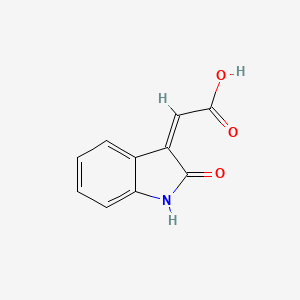

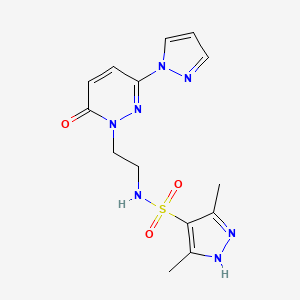

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((3-morpholinopropyl)amino)oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related oxazole derivatives often involves the reaction of morpholine-based compounds with various carbonitriles and further chemical modifications. For example, 5-Morpholino-1,3-oxazole-4-carbonitriles containing phthalimidobutyl or phthalimidopentyl substituents have been synthesized, demonstrating the flexibility and complexity in synthesizing oxazole derivatives (Chumachenko et al., 2014).

Molecular Structure Analysis

The structural analysis of similar molecules reveals intricate arrangements, where the presence of morpholine, oxazole, and furan components contributes to the molecule's reactivity and properties. The structural characteristics are crucial for understanding the molecular interactions and reactivity patterns of the compound (Yamagata et al., 1992).

Chemical Reactions and Properties

The reactivity of such compounds is highlighted in their interactions with hydrazine hydrate, leading to various recyclization products and demonstrating the compound's ability to undergo significant structural transformations (Chumachenko et al., 2014). This reactivity is further evidenced in the synthesis of 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles, showcasing the diverse chemical reactions possible with oxazole derivatives (Chumachenko et al., 2011).

Aplicaciones Científicas De Investigación

Antimicrobial Activities

- Synthesis and Testing : A study by Bektaş et al. (2007) discusses the synthesis of derivatives including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial activities. The compounds demonstrated good or moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).

- Design and Synthesis for Antimicrobial Use : Another study by Başoğlu et al. (2013) involved the design and synthesis of azole derivatives starting from furan-2-carbohydrazide, which were then screened for antimicrobial activities. Some of these derivatives displayed activity against tested microorganisms (Başoğlu et al., 2013).

Inhibitors in Cellular Processes

- Src Kinase Inhibitors : Boschelli et al. (2001) focused on the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. These compounds, including variations with morpholine groups, demonstrated significant inhibition of Src-mediated cell proliferation, indicating their potential in cancer research and therapy (Boschelli et al., 2001).

Chemical Interactions and Synthesis

- Reactions with Hydrazine Hydrate : Chumachenko et al. (2014) explored the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate, leading to various reaction products. This study provides insights into the chemical behavior of such compounds (Chumachenko et al., 2014).

Optoelectronic Properties

- Exploration of Optoelectronic Properties : A study by Irfan et al. (2020) examined the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which include structures similar to the compound . These findings are relevant for applications in material science and optoelectronics (Irfan et al., 2020).

Propiedades

IUPAC Name |

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O4/c23-16-2-4-17(5-3-16)29-15-18-6-7-20(30-18)22-26-19(14-24)21(31-22)25-8-1-9-27-10-12-28-13-11-27/h2-7,25H,1,8-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKYUAPRLAHBPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)

![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)

![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)

![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2490473.png)

![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)